CYP1B1 Enzymatic Potency Comparison
Cyp1B1-IN-5 (Compound 6q) inhibits CYP1B1 with an IC50 of 4.7 nM, as determined in an in vitro enzyme inhibition assay [1]. This places it among the most potent CYP1B1 inhibitors reported. For comparison, the widely used tool compound TMS exhibits an IC50 of 6 nM against CYP1B1 in a similar assay [2]. Another potent inhibitor, DMU2105, has an IC50 of 0.01 µM (10 nM) [3]. The 4.7 nM IC50 of Cyp1B1-IN-5 represents a slightly improved potency over TMS (approximately 1.3-fold) and a 2.1-fold improvement over DMU2105, establishing it as a highly potent option for experiments requiring strong CYP1B1 inhibition.
| Evidence Dimension | CYP1B1 inhibitory potency (IC50) |
|---|---|
| Target Compound Data | 4.7 nM |
| Comparator Or Baseline | TMS: 6 nM; DMU2105: 10 nM (0.01 µM) |
| Quantified Difference | 1.3-fold more potent than TMS; 2.1-fold more potent than DMU2105 |
| Conditions | In vitro enzyme inhibition assays using recombinant CYP1B1 |
Why This Matters
Higher potency at lower concentrations reduces the required compound amount for in vitro studies, potentially minimizing off-target effects and solvent-related artifacts.
- [1] Yi L, Huang X, Yang M, Cai J, Jia J, Peng Z, Zhao Z, Yang F, Qiu D. A new class of CYP1B1 inhibitors derived from bentranil. Bioorg Med Chem Lett. 2023 Jan 15;80:129112. View Source
- [2] Chun YJ, Kim S, Kim D, Lee SK, Guengerich FP. A new selective and potent inhibitor of human cytochrome P450 1B1 and its application to antimutagenesis. Cancer Res. 2001 Nov 15;61(22):8164-70. View Source
- [3] Horley NJ, Beresford KJ, Chawla T, et al. Discovery and characterization of novel CYP1B1 inhibitors based on heterocyclic chalcones: Overcoming cisplatin resistance in CYP1B1-overexpressing lines. Eur J Med Chem. 2017;129:159-174. View Source
